
セコロガニン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secologanic acid is a secoiridoid glycoside . It is a plant growth inhibitor and is found in some plants, such as certain Rosaceae and Euphorbiaceae species .
Synthesis Analysis
Secologanic acid is synthesized by the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The enzyme uses loganin as a substrate to form secologanin . Single mutations can toggle the substrate selectivity of secologanin synthase .Chemical Reactions Analysis
Secologanic acid is involved in the biosynthesis of strictosidinic acid . It is also involved in the production of terpene indole alkaloids (TIAs), which are plant-derived specialized metabolites with widespread use in medicine .Physical And Chemical Properties Analysis
Secologanic acid is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .科学的研究の応用
カンプトテシン生合成
セコロガニン酸は、高価な抗癌剤であるカンプトテシンの生合成において重要な役割を果たします . カンプトテシン生合成に関与するシトクロムP450であるセコロガニンシンターゼの機能的特性と調節が研究されてきました . このシンターゼの過剰発現により、セコロガニンとカンプトテシンの蓄積が増加しました .
スイカズラとニンドウの花の区別
セコロガニン酸は、スイカズラの花とニンドウの花を区別するために使用できます . HPLCを用いてセコロガニン酸の含有量を決定する方法が確立されました . スイカズラの花のセコロガニン酸の平均量は、ニンドウの花のセコロガニン酸の平均量よりも有意に高かったです .
抗酸化作用と抗炎症作用
セコロガニン酸には、抗酸化作用と抗炎症作用があります . 特定の病気の治療に潜在的な利点がある可能性があります .
抗腫瘍活性と抗ウイルス活性
セコロガニン酸は、抗腫瘍活性と抗ウイルス活性も示します . これらの分野におけるセコロガニン酸の特性と応用については、現在も研究中です .
植物からの抽出
セコロガニン酸は一般的に植物から抽出されます . 一般的な調製方法は、溶媒抽出であり、セコロガニン酸を含む植物材料を適切な溶媒で抽出し、分離します .
遺伝子工学の標的
セコロガニン酸が属するユニークなセコイリドイド経路は、多くの遺伝子工学の試みの標的となってきました . この経路は、強力なテルペノイドインドールアルカロイドの重要な供給源です .
作用機序
Target of Action
Secologanic acid is a natural organic compound that exists in some plants, such as certain Rosaceae and Euphorbiaceae plants . It has been found to interact with a cytochrome P450 enzyme known as secologanin synthase (Nn CYP72A1), which plays a crucial role in the biosynthesis of camptothecin, a high-value anti-cancerous compound .
Mode of Action
Secologanic acid interacts with its target, the secologanin synthase, to form secologanin, a key intermediate in the biosynthesis of camptothecin . This interaction results in changes at the molecular level, leading to the production of secologanin and, subsequently, camptothecin .
Biochemical Pathways
Secologanic acid is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of potent terpenoid indole alkaloids . This pathway involves a diverse array of intermediates and is influenced by different enzymatic reactions . The formation of secologanic acid from loganic acid is a penultimate step in this pathway .
Pharmacokinetics
The pharmacokinetics of secologanic acid, like other iridoids, involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of secologanic acid is limited
Result of Action
The interaction of secologanic acid with its target enzyme results in the formation of secologanin, which is a key intermediate in the biosynthesis of camptothecin . Camptothecin is a potent anti-cancerous compound, indicating that the action of secologanic acid at the molecular and cellular levels contributes to the production of therapeutically valuable compounds .
Action Environment
The action of secologanic acid can be influenced by various environmental factors. For instance, treatments with methyl jasmonate, salicylic acid, and wounding have been shown to modulate the mRNA transcripts of the secologanin synthase gene, which could potentially affect the action of secologanic acid
Safety and Hazards
Secologanic acid should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . The residual sulfur dioxide in sulfur-fumigated samples might increase the potential incidence of toxicity to humans .
将来の方向性
Secologanic acid is currently being widely studied in the medical field. It is considered to have potential drug development value and could be used in the treatment of cancer, cardiovascular diseases, and inflammatory diseases . The identification of the residues essential for the broad substrate scope of secologanic acid synthases presents opportunities for more tailored heterologous production of TIAs .
生化学分析
Biochemical Properties
Secologanic acid interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The interaction between secologanic acid and this enzyme is crucial for the formation of secologanin, a central compound from which many chemically diverse natural products arise .
Cellular Effects
Secologanic acid influences various types of cells and cellular processes. It has been shown to have significant inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . This suggests that secologanic acid may influence cell signaling pathways and cellular metabolism, particularly in immune cells.
Molecular Mechanism
Secologanic acid exerts its effects at the molecular level through various mechanisms. One key mechanism is its role as a substrate for the enzyme secologanin synthase, which catalyzes the formation of secologanin . This process involves binding interactions with the enzyme, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of secologanic acid can change over time in laboratory settings. For instance, the compound is stable for two years when stored at the recommended temperature
Metabolic Pathways
Secologanic acid is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of various potent terpenoid indole alkaloids . This pathway involves the action of several enzymes, including secologanin synthase .
特性
IUPAC Name |
(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYGGXMQYUYHL-UEMOXOMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2455089.png)
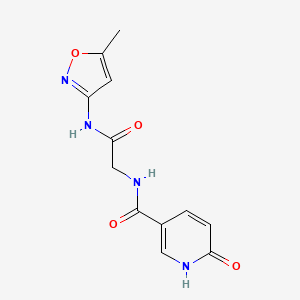
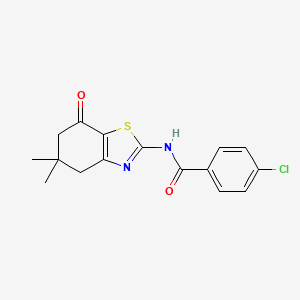
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
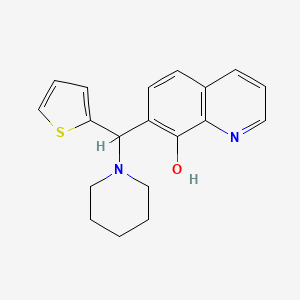
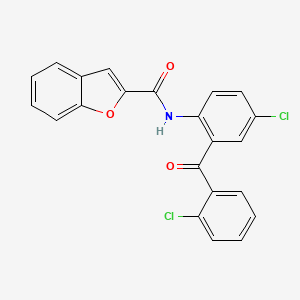
![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
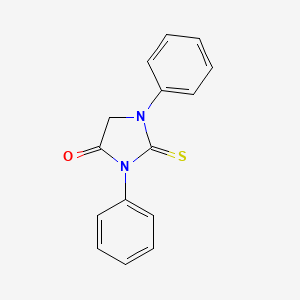
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)
![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)